11beta,13-Dihydrolactucin

Overview

Description

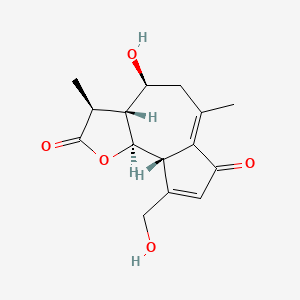

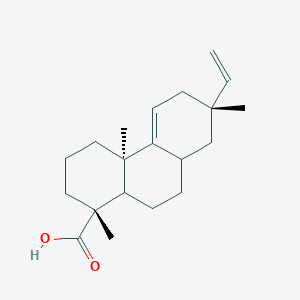

11beta,13-Dihydrolactucin is a sesquiterpene lactone obtained by formal hydrogenation across the 11,13-double bond of lactucin. This compound is naturally found in chicory (Cichorium intybus) and is known for its various biological activities, including anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

11beta,13-Dihydrolactucin can be synthesized through the hydrogenation of lactucin. The process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The reaction typically proceeds as follows:

Reactant: Lactucin

Catalyst: Palladium on carbon (Pd/C)

Conditions: Hydrogen gas, room temperature, and atmospheric pressure

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Large-scale hydrogenation reactors: equipped with efficient mixing and temperature control systems.

High-purity hydrogen gas: to ensure complete hydrogenation.

Continuous monitoring: of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

11beta,13-Dihydrolactucin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Further reduction can lead to the formation of fully saturated lactones.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of fully saturated lactones.

Substitution: Formation of esters or ethers, depending on the substituent used.

Scientific Research Applications

11beta,13-Dihydrolactucin has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex sesquiterpene lactones.

Biology: Studied for its role as a plant metabolite and its effects on plant physiology.

Medicine: Investigated for its anti-inflammatory properties, particularly in the management of inflammatory bowel disease (IBD).

Industry: Potential incorporation in food or nutraceutical products for the prevention of inflammatory conditions.

Mechanism of Action

The anti-inflammatory mechanism of 11beta,13-Dihydrolactucin involves:

Inhibition of NF-κB and MAPK p38 signaling pathways: This leads to a reduction in the release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8.

Reduction of neutrophil infiltration: The compound prevents the migration of neutrophils to the site of inflammation, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Lactucin: The parent compound of 11beta,13-Dihydrolactucin, known for its bitter taste and various biological activities.

Lactucopicrin: Another sesquiterpene lactone found in chicory with similar anti-inflammatory properties.

Dihydrolactucopicrin: A hydrogenated derivative of lactucopicrin with enhanced stability.

Uniqueness of this compound

This compound is unique due to its specific hydrogenation at the 11,13-double bond, which imparts distinct chemical and biological properties. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for therapeutic applications, particularly in the management of inflammatory diseases .

Properties

IUPAC Name |

(3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,7,9,12-14,16-17H,3,5H2,1-2H3/t7-,9-,12+,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZZKRDEPZMPLJ-WLVQVHLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019932 | |

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83117-63-9 | |

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the novel extraction and purification method described for 11,13-dihydrolactucin and lactucin from chicory roots?

A1: The study by [] introduces a novel three-step large-scale extraction and purification method for 11,13-dihydrolactucin (DHLc) and lactucin (Lc) from chicory roots. This is significant because it addresses the challenge of obtaining large quantities of these bioactive compounds, which were previously limited by the availability of commercial standards and the lack of efficient extraction methods. The new method utilizes a water maceration step that favors the hydrolysis of conjugated forms of DHLc and Lc, leading to higher yields of the desired compounds. This development can potentially facilitate further research on the biological potential of these STLs and their semisynthetic analogues. []

Q2: Why is the semisynthesis of 11,13-dihydrolactucin-oxalate and lactucin-oxalate important for the study of chicory STLs?

A2: The research highlights the synthesis of 11,13-dihydrolactucin-oxalate and lactucin-oxalate, which are not commercially available. [] These compounds, along with other synthesized or extracted STLs, serve as crucial analytical standards for studying the biological activity of chicory-derived STLs. The availability of these standards allows for accurate identification and quantification of these compounds in complex mixtures, paving the way for more comprehensive investigations into their potential health benefits and applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)

![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)

![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)

![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)